molecular formula C42H71N5O14 B1142346 Trinitrophenylaminolauroyl-*galactocereb roside CAS No. 118099-48-2

Trinitrophenylaminolauroyl-*galactocereb roside

Cat. No.: B1142346
CAS No.: 118099-48-2
M. Wt: 870.04
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trinitrophenylaminolauroyl-*galactocereb roside involves multiple steps, including the nitration of phenylaminolauroyl groups and the subsequent attachment to a galactocerebroside backbone. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions under stringent conditions to maintain high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Trinitrophenylaminolauroyl-*galactocereb roside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Trinitrophenylaminolauroyl-*galactocereb roside has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Trinitrophenylaminolauroyl-*galactocereb roside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall function of the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trinitrophenylaminolauroyl-*galactocereb roside is unique due to its specific combination of a trinitrophenylaminolauroyl group with a galactocerebroside backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-(3,4,5-trinitroanilino)dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H71N5O14/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(49)32(30-60-42-41(53)40(52)39(51)36(29-48)61-42)44-37(50)25-22-19-16-13-11-14-17-20-23-26-43-31-27-33(45(54)55)38(47(58)59)34(28-31)46(56)57/h21,24,27-28,32,35-36,39-43,48-49,51-53H,2-20,22-23,25-26,29-30H2,1H3,(H,44,50)/b24-21+/t32-,35+,36+,39-,40-,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTHZYLHHOPECX-KMQCNXOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC(=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC(=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H71N5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

870.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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